1-(2-Bromoethoxy)-4-methanesulfonylbenzene
Overview
Description
1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene is an organic compound characterized by the presence of a bromoethoxy group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-methanesulfonylbenzene typically involves the reaction of 4-(methylsulfonyl)phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfide derivatives are produced.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methylsulfonyl group can modulate the compound’s reactivity and stability, influencing its biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
- 1,2-Bis(2-bromoethoxy)benzene
- ((2-Bromoethoxy)methyl)benzene
Comparison: 1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene is unique due to the presence of both bromoethoxy and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. In contrast, 1,2-Bis(2-bromoethoxy)benzene lacks the methylsulfonyl group, resulting in different reactivity patterns. ((2-Bromoethoxy)methyl)benzene, on the other hand, has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELQWDGGOAIBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261232 | |
Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130840-21-0 | |
Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130840-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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